
(3-Phenyloxetan-3-yl)methanamine molecular
weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(3-Phenyloxetan-3-

yl)methanamine

Cat. No.: B591678 Get Quote

Technical Guide: (3-Phenyloxetan-3-
yl)methanamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of (3-
Phenyloxetan-3-yl)methanamine, a compound of interest in medicinal chemistry. The guide

includes its molecular formula and weight, a plausible synthetic pathway, and its potential

biological significance as inferred from related structures.

Core Molecular Data
(3-Phenyloxetan-3-yl)methanamine, identified by the CAS Number 497239-45-9, is a

heterocyclic compound featuring a phenyl-substituted oxetane ring.[1][2][3][4][5] Its core

chemical data are summarized below.

Property Value Source(s)

Molecular Formula C₁₀H₁₃NO [1][2][3][4][5]

Molecular Weight 163.22 g/mol [1][2][3][4][5]

CAS Number 497239-45-9 [1][2][3][4][5]
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Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of (3-Phenyloxetan-3-
yl)methanamine is not readily available in the cited literature, a plausible synthetic route can

be conceptualized based on established methods for the preparation of 3,3-disubstituted

oxetanes. The following workflow outlines a potential multi-step synthesis.
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Step 1: Oxetane Ring Formation

Step 2: Phenyl Group Introduction (Conceptual)

Step 3: Functional Group Conversion

Step 4: Reduction to Amine

2,2-Bis(bromomethyl) 
 propane-1,3-diol

(3-(Bromomethyl)oxetan-3-yl)methanol

  NaOEt, EtOH

Intermediate with Phenyl Group

  Phenyl Grignard or similar
  (requires modification of starting material)

3-Phenyl-3-(bromomethyl)oxetane

  Bromination

3-Phenyl-3-(azidomethyl)oxetane

  NaN3

(3-Phenyloxetan-3-yl)methanamine

  Reduction (e.g., H2, Pd/C)

Click to download full resolution via product page

A plausible synthetic workflow for (3-Phenyloxetan-3-yl)methanamine.
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Potential Biological Activity and Signaling Pathway
Recent studies on 3-phenyloxetane derivatives have identified them as potential agonists for

the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] Agonism of GLP-1R is a validated

therapeutic strategy for the treatment of type 2 diabetes and obesity. The primary signaling

pathway initiated by GLP-1R activation involves the stimulation of adenylyl cyclase and the

subsequent increase in intracellular cyclic AMP (cAMP).[1][2]

GLP-1 Receptor Signaling Pathway
The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the receptor is

expected to trigger a conformational change that activates the associated G-protein (Gs). This,

in turn, stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then

activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to

insulin secretion and other beneficial metabolic effects.
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Potential GLP-1R signaling pathway for 3-phenyloxetane derivatives.

Experimental Protocols
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Detailed experimental protocols for biological assays involving 3-phenyloxetane derivatives as

GLP-1R agonists would typically include the following, as suggested by related research[1][2]

[3]:

cAMP Accumulation Assay:

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor.

Procedure:

Cells are seeded in 96-well plates and grown to confluence.

The growth medium is replaced with a stimulation buffer containing a phosphodiesterase

inhibitor (e.g., IBMX) to prevent cAMP degradation.

Cells are incubated with varying concentrations of the test compound (e.g., (3-
Phenyloxetan-3-yl)methanamine) for a specified time (e.g., 30 minutes) at 37°C.

The reaction is stopped, and the cells are lysed.

The intracellular cAMP concentration is measured using a competitive immunoassay kit

(e.g., HTRF or ELISA).

Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a

sigmoidal dose-response curve.

hERG Inhibition Assay:

Purpose: To assess the potential for cardiac toxicity.

Methodology: Automated patch-clamp electrophysiology is used to measure the effect of the

compound on the hERG potassium channel current in a suitable cell line (e.g., HEK293 cells

expressing the hERG channel).

Data Analysis: The IC₅₀ value is calculated to determine the concentration at which the

compound inhibits 50% of the hERG channel activity.[3]
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Disclaimer: The synthetic pathway provided is conceptual and would require optimization. The

biological activity is inferred from studies on structurally related compounds and has not been

definitively confirmed for (3-Phenyloxetan-3-yl)methanamine itself. This information is

intended for research and development purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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